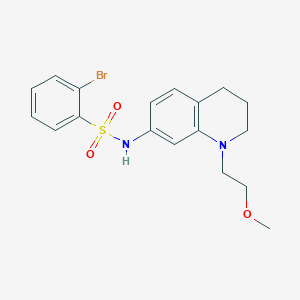

2-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound that features a bromine atom, a methoxyethyl group, and a tetrahydroquinoline moiety attached to a benzenesulfonamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multiple steps:

Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the tetrahydroquinoline core. This can be achieved through the Povarov reaction, which is a [4+2] cycloaddition between an aniline, an aldehyde, and an alkene.

Introduction of the Methoxyethyl Group: The next step involves the alkylation of the tetrahydroquinoline with 2-bromoethanol to introduce the methoxyethyl group.

Sulfonamide Formation: The final step is the sulfonamidation reaction, where the tetrahydroquinoline derivative is reacted with benzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The tetrahydroquinoline moiety can be oxidized to quinoline or reduced further to tetrahydroquinoline derivatives.

Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

Substitution: Products depend on the nucleophile used, e.g., azides, thiols.

Oxidation: Quinoline derivatives.

Reduction: Further reduced tetrahydroquinoline derivatives.

Hydrolysis: Benzenesulfonic acid and corresponding amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, this compound can serve as an intermediate for the preparation of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile building block.

Biology and Medicine

In medicinal chemistry, 2-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide may exhibit biological activity, such as antimicrobial or anticancer properties. Its structure suggests potential interactions with biological targets, making it a candidate for drug development.

Industry

In the chemical industry, this compound could be used in the synthesis of dyes, pigments, or as a precursor for other industrial chemicals.

Wirkmechanismus

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides are known to inhibit enzymes by mimicking the substrate or binding to the active site. The tetrahydroquinoline moiety may interact with receptors or enzymes, altering their activity. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-bromo-N-(1-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: Similar structure but with a hydroxyethyl group instead of methoxyethyl.

2-chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: Chlorine atom instead of bromine.

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: Lacks the halogen atom.

Uniqueness

The presence of the bromine atom and the methoxyethyl group in 2-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide provides unique reactivity and potential biological activity compared to its analogs. The bromine atom can participate in specific substitution reactions, and the methoxyethyl group can influence the compound’s solubility and interaction with biological targets.

This detailed analysis provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biologische Aktivität

2-Bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure incorporates a quinoline core, which is known for various biological effects, and a sulfonamide group that has been widely studied for its antibiotic properties.

Chemical Structure and Properties

The chemical formula of this compound is C18H19BrN2O4S, with a molecular weight of approximately 389.3 g/mol. The compound features a bromine atom, a methoxyethyl substituent, and a sulfonamide functional group, contributing to its unique reactivity and biological profile.

The biological activity of this compound primarily stems from its interaction with bacterial enzymes. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. By inhibiting the enzyme dihydropteroate synthase, this compound disrupts the synthesis of dihydrofolate, crucial for DNA replication and cell division in bacteria . This mechanism underlies its potential use as an antibacterial agent.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. In studies involving various bacterial strains, these compounds demonstrated effective inhibition of bacterial growth at low concentrations .

Antiproliferative Effects

In vitro studies have shown that related benzenesulfonamides possess antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and Hep-3B (liver cancer). These compounds displayed minimal cytotoxicity while effectively reducing cell viability at specific concentrations . The molecular docking studies suggest that these compounds interact favorably with target proteins involved in cell proliferation pathways.

Case Studies

- Anticancer Activity : A study evaluated the effects of various benzenesulfonamide derivatives on L929 (fibroblast) and MCF-7 cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity while maintaining low toxicity levels .

- Mechanistic Insights : Molecular docking studies revealed that the sulfonamide group interacts with key active sites in carbonic anhydrases (hCA I and hCA II), suggesting potential applications in targeting these enzymes for therapeutic purposes .

Comparative Analysis

A comparison with other similar compounds highlights the unique biological profile of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Bromoanisole | Lacks sulfonamide group | Limited antibacterial activity |

| 1-Bromo-2-(2-methoxyethoxy)ethane | Similar bromo and methoxy groups | No significant biological activity |

| 2-Bromo-N-methylbenzamide | Contains benzamide moiety | Moderate antibacterial properties |

Eigenschaften

IUPAC Name |

2-bromo-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrN2O3S/c1-24-12-11-21-10-4-5-14-8-9-15(13-17(14)21)20-25(22,23)18-7-3-2-6-16(18)19/h2-3,6-9,13,20H,4-5,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWDRIGLIDAYAKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.